molecular formula C13H13N5O3 B14352322 Mycalisine A CAS No. 98890-73-4

Mycalisine A

Cat. No.: B14352322
CAS No.: 98890-73-4
M. Wt: 287.27 g/mol
InChI Key: QKVCQUDQCLOYOP-GIPNMCIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycalisine A is a marine-derived nucleoside initially isolated from the sponge Mycale sp. . Structurally, it features a 7-deazainosine core with a 1′-ribose moiety and a cyano (CN) group at the C-4 position (Figure 1). Its biological significance lies in its inhibition of cell division in fertilized starfish eggs and its role as a precursor to antiviral agents like remdesivir . The first total synthesis of this compound was achieved using toyocamycin as a starting material, with subsequent optimizations employing d-xylose, achieving a 15% overall yield in 11 linear steps . Key synthetic challenges included moderate yields during Vorbrüggen glycosylation (58%) and the formation of the N-3 isomer as a by-product .

Properties

CAS No.

98890-73-4

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4S)-3-hydroxy-4-methoxy-5-methylideneoxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H13N5O3/c1-6-10(20-2)9(19)13(21-6)18-4-7(3-14)8-11(15)16-5-17-12(8)18/h4-5,9-10,13,19H,1H2,2H3,(H2,15,16,17)/t9-,10-,13-/m1/s1

InChI Key

QKVCQUDQCLOYOP-GIPNMCIBSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@@H](OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O

Canonical SMILES

COC1C(C(OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Mycalisine A involves a multi-step process starting from toyocamycin. The synthesis includes key steps such as methylation with diazomethane and catalytic amounts of tin(II) chloride, followed by acetylation with acetic anhydride and catalytic amounts of 4-dimethylaminopyridine (DMAP). The final product is obtained through deblocking using methanolic ammonia .

Industrial Production Methods

The use of commercially available starting materials like d-xylose and the implementation of Vorbrüggen glycosylation as a key step make the process feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Mycalisine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mycalisine A has a wide range of scientific research applications, including:

Mechanism of Action

Mycalisine A exerts its effects by targeting specific molecular pathways involved in cell division. It inhibits the division of fertilized starfish eggs by interfering with the normal function of nucleic acids. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in DNA replication and cell cycle regulation .

Comparison with Similar Compounds

Table 2: Key Research Findings

Compound Discovery/Advancement Reference
This compound First total synthesis via toyocamycin; optimized with d-xylose (15% yield)
Mycalisine B Improved synthesis avoids N-3 isomer; crystallized for characterization
Remdesivir Structural inspiration from this compound; clinical efficacy against SARS-CoV-2
EIDD-2801 Orally bioavailable cytidine analog; inhibits SARS-CoV-2 with low cytotoxicity

Research Implications and Gaps

This compound’s synthesis challenges (e.g., by-product formation) highlight the need for advanced glycosylation strategies. However, comparative studies on this compound’s pharmacokinetics and toxicity in mammalian systems are lacking. Future research should explore prodrug modifications and combination therapies to enhance its antiviral efficacy while mitigating synthetic hurdles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.